2-Bromo-5-cyano-4-nitrobenzoic acid
Description
2-Bromo-5-cyano-4-nitrobenzoic acid (CAS: 1805489-05-7) is a halogenated benzoic acid derivative with the molecular formula C₈H₃BrN₂O₄ and a molecular weight of 271.03 g/mol . Its structure features a bromine atom at the 2-position, a cyano group at the 5-position, and a nitro group at the 4-position of the benzene ring. This combination of electron-withdrawing substituents significantly influences its physicochemical properties, including acidity, solubility, and reactivity. The compound is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its functional groups enable diverse chemical transformations.
Properties
IUPAC Name |
2-bromo-5-cyano-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-7(11(14)15)4(3-10)1-5(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIZYHHVKUELAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers: Nitro Group Substitution
The positional isomer 2-Bromo-5-cyano-3-nitrobenzoic acid (CAS: 1805489-12-6) shares the same molecular formula and weight as the target compound but differs in the nitro group’s position (3 vs. 4). This positional change alters the electronic environment of the aromatic ring. Reactivity in electrophilic substitution reactions would also differ, with the 4-nitro isomer favoring substitution at the ortho position relative to the carboxylic acid group .
Halogenated Nitrobenzoic Acids Without Cyano Substituents
2-Bromo-5-nitrobenzoic acid (CAS: 943-14-6, C₇H₄BrNO₄) lacks the cyano group present in the target compound. The absence of the cyano substituent reduces the overall electron-withdrawing effect, leading to a lower acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~1.5–2.0). Additionally, the cyano group in the target compound provides a site for nucleophilic attack (e.g., hydrolysis to carboxylic acid or reduction to amine), which is absent in this analog .
Table 1: Key Properties of Selected Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-Bromo-5-cyano-4-nitrobenzoic acid | C₈H₃BrN₂O₄ | 271.03 | Br (2), CN (5), NO₂ (4) | High acidity, low solubility in water |
| 2-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | Br (2), NO₂ (5) | Moderate acidity, higher solubility than cyano analog |
| 2-Bromo-3-methyl-5-nitrobenzoic acid | C₈H₆BrNO₄ | 260.05 | Br (2), CH₃ (3), NO₂ (5) | Lower acidity due to electron-donating CH₃ group |
| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | C₇H₄BrNO₅ | 262.02 | Br (3), OH (4), NO₂ (5) | Hydrogen bonding via OH increases solubility |
Methyl-Substituted Analogs
2-Bromo-3-methyl-5-nitrobenzoic acid (CAS: 631911-95-0) replaces the cyano group with a methyl substituent. The electron-donating nature of the methyl group reduces the compound’s acidity compared to the target. This analog’s steric bulk may also hinder reactions at the carboxylic acid group, making it less reactive in esterification or amidation processes .
Hydroxy- and Amino-Substituted Derivatives
Compounds like 3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 67175-27-3) introduce a hydroxyl group, which enhances solubility in polar solvents via hydrogen bonding. However, the hydroxyl group’s presence may reduce thermal stability compared to the cyano-substituted target compound . Similarly, 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7) features an amino group, which is electron-donating. This drastically lowers acidity (pKa ~4.5–5.0) and increases susceptibility to oxidation, limiting its utility in harsh reaction conditions .
Ester Derivatives
Ethyl 3-bromo-4-chlorobenzoate () exemplifies ester analogs where the carboxylic acid is replaced by an ester group. Such derivatives exhibit reduced reactivity toward nucleophiles but improved solubility in organic solvents. The target compound’s free carboxylic acid group offers broader applicability in salt formation or coordination chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
